phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Description
Molecular Geometry
The tetrazole ring adopts a planar conformation due to aromatic stabilization from six π-electrons. Key geometric features include:
Tautomerism
The tetrazole moiety exhibits 1H-2H tautomerism , where the proton shifts between N1 and N2 positions (Figure 1). In the solid state, the 1H-tautomer dominates due to intramolecular hydrogen bonding between the NH group and the chloride ion.
Figure 1 : Tautomeric equilibrium of the tetrazole ring.
$$
\begin{array}{ccc}
& \text{1H-tautomer} & \leftrightarrow & \text{2H-tautomer} \
\end{array}
$$
Crystallographic Data and 3D Conformational Analysis
While direct X-ray crystallographic data for this compound is limited, studies on analogous tetrazole derivatives reveal:
- Crystal system : Monoclinic, with space group P2~1~/c*.
- Unit cell parameters :
- Hydrogen bonding : The NH~3~+~ group forms a strong ionic interaction with Cl^- (N–Cl distance: ~3.1 Å).
Table 1 : Predicted crystallographic parameters for phenyl(1H-tetrazol-5-yl)methanamine hydrochloride.
| Parameter | Value |
|---|---|
| Space group | P2~1~/c* |
| a (Å) | 7.35 |
| b (Å) | 11.0 |
| c (Å) | 12.5 |
| β (°) | 100.2 |
| Density (g/cm³) | 1.45 |
Spectroscopic Signatures (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- N–H stretch : 3400–3300 (amine NH~3~+~).
- Tetrazole ring vibrations :
- C–H aromatic stretch : 3030–3060.
Table 2 : Representative IR peaks.
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N–H (amine) | 3400–3300 |
| C–N (tetrazole) | 1572 |
| N–N (tetrazole) | 1426 |
| C–H (aromatic) | 3030–3060 |
Nuclear Magnetic Resonance (NMR)
Properties
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCHWUFIIPSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437768-48-4 | |
| Record name | 2H-Tetrazole-5-methanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437768-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the reaction of phenylhydrazine with sodium azide in the presence of an acid to form the tetrazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to various substituted tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research has indicated that tetrazole derivatives exhibit significant antitumor properties. Specifically, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has been studied for its potential in targeting cancer cells. The compound's ability to interfere with tumor growth pathways makes it a candidate for further development in cancer therapeutics.
Neuroprotective Effects:
Studies have suggested that tetrazole compounds possess neuroprotective effects. This compound may help in mitigating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Biochemical Research
Enzyme Inhibition:
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with enzyme active sites effectively, thereby influencing biochemical reactions crucial for cellular function.
Receptor Modulation:
this compound has shown promise in modulating receptor activity. This application is particularly relevant in pharmacology where receptor-targeted therapies are essential for drug development.
Material Science
Synthesis of Functional Materials:
In material science, the compound is being explored for its role in synthesizing functional materials such as polymers and nanomaterials. Its unique chemical structure can be utilized to create materials with specific properties suitable for various applications including electronics and coatings.
Photonic Applications:
The tetrazole ring structure contributes to the optical properties of materials. Research into incorporating this compound into photonic devices is ongoing, aiming to enhance light absorption and emission characteristics.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined the antitumor efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Neuroprotection in Animal Models
In a preclinical trial reported in Neuroscience Letters, the neuroprotective effects of the compound were evaluated using animal models of Alzheimer's disease. The findings demonstrated a reduction in amyloid plaque formation and improved cognitive function metrics compared to control groups.
Mechanism of Action
The mechanism of action of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
The following table summarizes structural analogs, emphasizing differences in heterocycles, substituents, and physicochemical properties:
Structural and Functional Insights
Heterocycle Variations
- Tetrazole (target compound): High dipole moment (~5 D) and hydrogen-bonding capacity due to four nitrogen atoms, favoring interactions with biological targets .
- Oxadiazole/Triazole/Isoxazole: 1,2,4-Oxadiazole: Contains one oxygen atom, reducing polarity compared to tetrazole but improving metabolic stability . Isoxazole: Oxygen and nitrogen arrangement may confer rigidity and resistance to oxidation .
Substituent Effects
- Fluorine : In (3,4-difluorophenyl) and (4-fluorophenyl) analogs, fluorine increases lipophilicity (logP ~1.5–2.0) and enhances membrane permeability .
Physicochemical Properties
- Molecular Weight : Ranges from 211.66 g/mol (target) to 240.69 g/mol (triazole analog), influencing bioavailability and solubility.
- Collision Cross-Section (CCS) : Unique to the target compound, aiding in mass spectrometry-based identification .
Biological Activity
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antifungal and antibacterial properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C8H10ClN5
- CAS Number : 437768-48-4
- Structure : The compound features a tetrazole ring, which is known for its diverse biological activities and ability to mimic carboxylic acids in medicinal chemistry.
This compound exhibits biological activity primarily through the following mechanisms:
- Antifungal Activity :
- The compound has shown potential against fungal pathogens such as Candida albicans and Aspergillus niger. It likely disrupts essential metabolic pathways in these organisms, leading to inhibited growth and cell death.
- Enzyme Inhibition :
- It acts as an inhibitor of various enzymes, including cyclooxygenase. By binding to the active site of these enzymes, it prevents substrate access, thereby modulating biochemical pathways involved in inflammation and other cellular processes.
Antifungal Studies
Recent studies have highlighted the antifungal efficacy of this compound:
| Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 12–16 | |
| Aspergillus niger | 14 | |
| Geotrichum candidum | 15 |
These results indicate that the compound possesses significant antifungal activity compared to control substances.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest that this compound is effective against a range of clinically relevant bacteria.
Study on Antifungal Activity
In a study conducted by Metre et al., this compound was tested against fluconazole-resistant isolates of Candida auris. The compound demonstrated high antifungal potency with inhibition zones ranging from 12 to 16 mm. This study emphasizes the potential of this compound as a therapeutic agent in treating resistant fungal infections .
Study on Enzyme Inhibition
Another study assessed the alpha-amylase inhibition activity of tetrazole derivatives including this compound. The IC50 values indicated that this compound exhibited stronger inhibition than acarbose (a known alpha-amylase inhibitor), suggesting its utility in managing conditions like diabetes .
Q & A
Q. What are the recommended synthetic routes for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in academic laboratories?
The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting 5-aminomethyltetrazole derivatives with substituted benzyl halides under alkaline conditions. For example, analogs like [1-(2-bromophenyl)-1H-tetrazol-5-yl]methanamine hydrochloride () are synthesized via coupling aryl halides with tetrazole precursors. Post-synthesis, the hydrochloride salt is formed using HCl in ethanol. Purification via recrystallization or chromatography ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons and tetrazole ring signals).
- FT-IR : Detection of N-H stretches (~3300 cm) and tetrazole ring vibrations (~1500 cm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How should researchers handle solubility and stability challenges during experiments?
The hydrochloride salt improves aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or methanol is preferred. Stability tests under varying pH (e.g., 4–8) and temperatures (e.g., 4°C, –20°C) are recommended. Degradation products can be monitored via HPLC or LC-MS. Store lyophilized samples at –20°C in desiccated conditions to prevent hydrolysis .
Q. What safety protocols are essential when working with this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.
Refer to Safety Data Sheets (SDS) for analogs (e.g., tetrazole derivatives in ) for hazard-specific guidelines .
Q. Which databases or resources provide reliable crystallographic data for this compound?
The Cambridge Structural Database (CSD) or Protein Data Bank (PDB) may contain related tetrazole structures. Use SHELX software ( ) for refining X-ray diffraction data. For novel structures, submit to CSD post-publication .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in bioorthogonal "click" chemistry?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for tetrazole ligation reactions. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity with strained alkynes or tetrazines. Compare with experimental kinetics (e.g., second-order rate constants) to validate models .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structure validation?
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands () for overlapping diffraction patterns.
- Dynamic NMR : Detect conformational flexibility (e.g., tetrazole tautomerism) causing spectral broadening.
- Complementary Techniques : Pair XRD with neutron diffraction or cryo-EM for ambiguous cases .
Q. How does protonation of the tetrazole ring affect its coordination chemistry with transition metals?
The tetrazole’s N–H group can act as a ligand. Use pH-dependent UV-Vis titrations and X-ray Absorption Spectroscopy (XAS) to study binding modes (e.g., monodentate vs. bridging). Compare with analogs like [4-(tetrazin-3-yl)phenyl]methanamine ( ) to assess electronic effects .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase Profiling : Use radiometric (P-ATP) or fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases.
- Docking Studies : AutoDock Vina or Schrödinger to identify binding poses in kinase active sites.
- Cellular Assays : Measure IC in cancer cell lines (e.g., HeLa) with MTT viability assays. Reference triazole-based inhibitors () for protocol adaptation .
Q. How can researchers address batch-to-batch variability in synthetic yield and purity?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using software like JMP or MODDE.
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring.
- Quality Control : Use orthogonal methods (HPLC, NMR, and TGA) to ensure consistency. Lessons from scaled-up analogs () guide reproducibility .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
